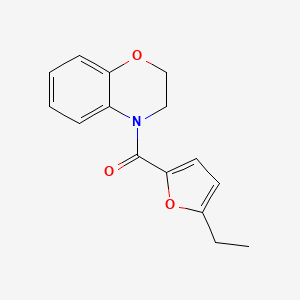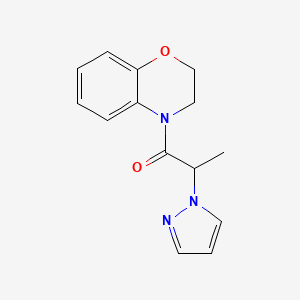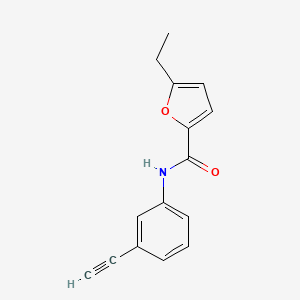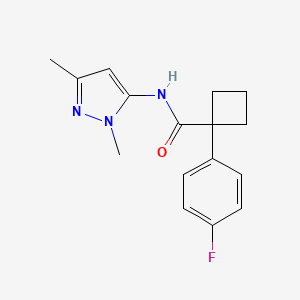
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone is a synthetic compound that belongs to the class of benzoxazinones. It is commonly referred to as DIBOM or DBM. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone is not fully understood, but it is believed to act through multiple pathways. In cancer cells, it has been shown to induce apoptosis (programmed cell death) by activating caspase enzymes. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. In fungi and pests, it has been shown to disrupt cellular membranes and inhibit the activity of enzymes involved in various metabolic pathways.
Biochemical and Physiological Effects
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, improve cognitive function, and inhibit tumor growth. In plants, it has been shown to improve resistance to fungal and pest attacks.
実験室実験の利点と制限
The advantages of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone in lab experiments include its high purity, stability, and low toxicity. Its synthetic nature also allows for easy modification of its chemical structure to enhance its properties. However, its limitations include its high cost of synthesis and limited availability.
将来の方向性
There are several future directions for the study of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone. One potential direction is the development of new derivatives with enhanced properties for specific applications. Another direction is the study of its potential as a therapeutic agent for various diseases, including neurodegenerative diseases and viral infections. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to give a high yield of pure compound suitable for scientific research. It has been extensively studied for its potential applications in medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. It has various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for the study of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone, including the development of new derivatives with enhanced properties and the study of its potential as a therapeutic agent for various diseases.
合成法
The synthesis of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone involves the reaction of 2-aminophenol with 5-ethylfuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with an acid catalyst such as p-toluenesulfonic acid to yield the final product. This method has been optimized to give a high yield of pure compound suitable for scientific research.
科学的研究の応用
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential as a drug delivery agent due to its ability to cross the blood-brain barrier. In agriculture, it has been shown to have anti-fungal and anti-pest properties, making it a potential candidate for use as a natural pesticide. In material science, it has been studied for its potential use as a polymer stabilizer and antioxidant.
特性
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-11-7-8-14(19-11)15(17)16-9-10-18-13-6-4-3-5-12(13)16/h3-8H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKIHTIGEIUAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)









![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)


